The compound 2'-Deoxy-5-hydroxycytidine has garnered attention in the scientific community due to its potential applications in various fields, including medicine and molecular biology. This nucleoside analog is structurally similar to the natural nucleoside deoxycytidine but with a hydroxyl group at the 5' position of the pyrimidine ring. The introduction of such modifications can lead to significant changes in the biological activity of the compound, which can be exploited for therapeutic purposes or as a tool in molecular biology research.
Bromination followed by hydrolysis: This method involves the bromination of dCTP in an aqueous solution, followed by hydrolysis. [, ] 2,4,6-Collidine catalyzes the hydrolysis for 5-OHdCTP synthesis. [] For synthesizing 5-OHdUTP (2'-deoxy-5-hydroxyuridine triphosphate), a similar procedure is employed, with pyridine used instead of collidine during hydrolysis. [] Purification of the synthesized compounds is achieved using DEAE-Sephadex A-25 and Mono Q columns. []
Direct Incorporation: 5-OHdC can be incorporated into DNA using its triphosphate form, 5-OHdCTP, during in vitro DNA synthesis. [] Escherichia coli DNA polymerase I Klenow fragment (exonuclease-free) can utilize 5-OHdCTP as a substrate, incorporating it in place of dCTP and, to a lesser extent, dTTP. [] This method allows studying the impact of 5-OHdC on DNA replication and repair processes.
While the provided literature doesn't explicitly detail the molecular structure of 5-OHdC, it implies structural similarities with dC with the addition of a hydroxyl group at the C5 position of the cytosine base. [, ] This modification influences the base-pairing properties of 5-OHdC compared to dC.
The mechanism of action of 2'-Deoxy-5-hydroxycytidine is closely related to its ability to interfere with DNA synthesis and function. For instance, 5-aza-2'-deoxycytidine, a related compound, is known to reactivate genes silenced by DNA methylation by inhibiting DNA methyltransferase, an enzyme responsible for adding methyl groups to cytosine bases in DNA. This hypomethylating effect has been observed in patients with beta-thalassemia, where fetal globin expression is reactivated after administration of the drug1. However, the mutagenicity of 5-aza-2'-deoxycytidine has been a concern, as it induces mutations predominantly at CpG dinucleotides, implicating DNA methyltransferase in the mutagenic mechanism1.
Another study on 5-substituted N(4)-hydroxy-2'-deoxycytidines, which are structurally similar to 2'-Deoxy-5-hydroxycytidine, has shown that these compounds can inhibit thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition can lead to antitumor activity, as demonstrated by the growth inhibition of murine leukemia cell lines2. The study also suggests that these compounds can act as mechanism-based, slow-binding inhibitors, which could provide a therapeutic advantage2.
In the medical field, analogs of 2'-Deoxy-5-hydroxycytidine have been explored for their antitumor properties. For example, 2',2'-difluorodeoxycytidine (Gemcitabine) is a deoxycytidine analog that, upon phosphorylation, inhibits DNA synthesis and induces cell death. The elimination kinetics of its triphosphate form, dFdCTP, are concentration-dependent, which contributes to the drug's self-potentiation of activity3. This property is significant for enhancing the drug's efficacy in cancer treatment.
In molecular biology, the synthesis of modified nucleosides like 5-hydroxymethyl-2'-deoxycytidine is crucial for site-specific incorporation into oligonucleotides. An improved synthesis strategy for this compound has been developed, which is useful for research applications that require the introduction of specific modifications into DNA sequences4.
The new compound 5-Hydroxy-2'-deoxycytidine has been synthesized and shown to inhibit the growth of E. coli after deamination to 5-hydroxy-2'-deoxyuridine. This compound is a more effective inhibitor than its deoxyuridine counterpart, likely due to its ability to maintain inhibitory levels for a longer period and its resistance to extracellular degradation5. This suggests potential applications in developing antimicrobial agents.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2